molecular formula C20H24N2O3 B6475152 4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2640865-69-4

4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B6475152
CAS No.: 2640865-69-4
M. Wt: 340.4 g/mol
InChI Key: HGIYKFMVSUEGLZ-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Chemical Reactions Analysis

The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .


Physical and Chemical Properties Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . They are typically colorless liquids with a strong odor and are classified as weak bases .

Mechanism of Action

While the specific mechanism of action for “4-{[1-(3-methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine” is not available, it’s worth noting that N-benzylpiperidine benzisoxazole derivatives are selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease .

Safety and Hazards

The limitations associated with the antimicrobial agents are toxicity, resistance to existing drugs by altering the gene sequence, and pharmacokinetic differences . Therefore, the design and development of new drugs with potential antimicrobial activity are needed .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .

Properties

IUPAC Name

(3-methoxyphenyl)-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-15-13-21-9-6-19(15)25-14-16-7-10-22(11-8-16)20(23)17-4-3-5-18(12-17)24-2/h3-6,9,12-13,16H,7-8,10-11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIYKFMVSUEGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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